molecular formula C15H18N4O B2603650 2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide CAS No. 1326854-71-0

2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide

Cat. No.: B2603650
CAS No.: 1326854-71-0
M. Wt: 270.336
InChI Key: VBGVHSCAEUSTHT-UHFFFAOYSA-N
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Description

“2-amino-N-[4-(dimethylamino)benzyl]pyridine-3-carboxamide” is a chemical compound with the molecular formula C15H18N4O . It is an isomer, meaning it has the same molecular formula as other compounds but a different structural arrangement .

Scientific Research Applications

Synthesis and Antimicrobial Activities

A study presented the synthesis of new thiazole and pyrazole derivatives based on the tetrahydrobenzothiophene moiety, showcasing the methodological advancements in creating compounds with potential antimicrobial activities. These compounds were evaluated for their antimicrobial properties, with some exhibiting promising activities (Gouda et al., 2010).

Antibacterial and Antifungal Activities

Research on thiophene-3-carboxamide derivatives revealed their antibacterial and antifungal activities. The structural analysis of these compounds provided insights into their biological activity, highlighting the importance of molecular conformation and potential intramolecular interactions in determining their effectiveness (Vasu et al., 2003).

Synthesis of Pyrimidinecarboxylates

Another study focused on the reaction of dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles, leading to the synthesis of esters of substituted pyrimidinecarboxylic acids. This research outlines a method for generating pyrimidine derivatives, which could have various applications in medicinal chemistry (Schenone et al., 1990).

Synthesis of Carboxamides and Peptides

A novel method for synthesizing carboxamides and peptides from carboxylic acids and amines or α-amino acids was developed, utilizing 1,1′-carbonyldioxydi[2(1H)-pyridone] without basic promoters. This approach avoids racemization in peptide segment coupling, indicating its potential for peptide synthesis applications (Shiina & Kawakita, 2003).

Antimycobacterial Activity

A pyridine-2-carboxamidrazone derivative was found to be highly active against mycobacteria. The study's findings suggest that specific molecular features, such as intramolecular hydrogen bonding, play a crucial role in the antimycobacterial activity of these compounds (Billington et al., 2000).

Properties

IUPAC Name

2-amino-N-[[4-(dimethylamino)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-19(2)12-7-5-11(6-8-12)10-18-15(20)13-4-3-9-17-14(13)16/h3-9H,10H2,1-2H3,(H2,16,17)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBGVHSCAEUSTHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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